2-Iodo-3,4-dimethylbenzoic acid
Overview
Description
2-Iodo-3,4-dimethylbenzoic acid: is an organic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol . It is a white crystalline solid with a distinct odor and is insoluble in water but soluble in organic solvents such as ethanol and chloroform . This compound is used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-3,4-dimethylbenzoic acid can be synthesized through the reaction of 2-bromo-3,4-dimethylbenzoic acid with sodium iodide in an ethanol solution . The reaction proceeds as follows:
- Dissolve 2-bromo-3,4-dimethylbenzoic acid in ethanol.
- Add sodium iodide to the solution.
- Allow the reaction to proceed, then isolate the product by crystallization, filtration, and drying .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Iodo-3,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-3,4-dimethylbenzoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in substitution reactions, while the carboxylic acid group can form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
- 2-Iodo-3-methylbenzoic acid
- 2,4-Dimethylbenzoic acid
- 3,4-Dimethylbenzoic acid
Comparison:
- 2-Iodo-3-methylbenzoic acid: Similar structure but with one less methyl group, leading to different reactivity and applications .
- 2,4-Dimethylbenzoic acid: Lacks the iodine atom, resulting in different chemical properties and uses .
- 3,4-Dimethylbenzoic acid: Similar structure but without the iodine atom, affecting its reactivity and potential applications .
2-Iodo-3,4-dimethylbenzoic acid is unique due to the presence of both iodine and methyl groups, which confer specific reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
2-iodo-3,4-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMDAMFUDTUSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458449 | |
Record name | 2-IODO-3,4-DIMETHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129833-31-4 | |
Record name | 2-IODO-3,4-DIMETHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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